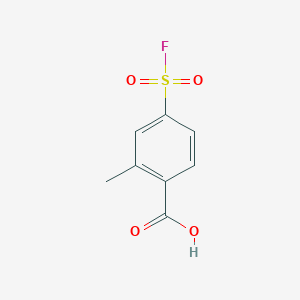

4-(Fluorosulfonyl)-2-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Fluorosulfonyl)benzoic acid is a xenobiotic substrate analogue . Xenobiotics are foreign substances that are not naturally produced by an organism and can be harmful .

Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis

The molecular formula of 4-(Fluorosulfonyl)benzoic acid is C7H5FO4S . It has an average mass of 204.176 Da and a monoisotopic mass of 203.989258 Da .Chemical Reactions Analysis

Sulfonyl fluorides are known to modify not only reactive serines (resulting in their common use as protease inhibitors), but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .Physical And Chemical Properties Analysis

The molecular formula of 4-(Fluorosulfonyl)benzoic acid is C7H5FO4S . It has an average mass of 204.176 Da and a monoisotopic mass of 203.989258 Da .Applications De Recherche Scientifique

Cardiac Ischemia and Reperfusion

4-(Fluorosulfonyl)-2-methylbenzoic acid has been studied in the context of cardiac ischemia and reperfusion. Research has shown that the inhibition of the Na+/H+ exchanger during these processes can be beneficial for preserving cellular integrity and functional performance. Notably, variations in the substitution pattern of the benzoylguanidine, including the use of 4-fluoro-2-methylbenzoic acids, were crucial for the potency of compounds in this context (Baumgarth, Beier, & Gericke, 1997).

Organic Solar Cells

The modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with derivatives including 4-fluorobenzoic acid (a related compound) has shown significant improvement in conductivity. This research is relevant in the development of high-efficiency, ITO-free organic solar cells (Tan, Zhou, Ji, Huang, & Chen, 2016).

Proton Conducting Polymers

4-Fluorobenzoic acid, closely related to 4-(Fluorosulfonyl)-2-methylbenzoic acid, has been used in the preparation of novel proton conducting ionomers. These ionomers, attached to polysulfone, have applications in membrane technologies for fuel cells and other devices requiring high proton conductivity (Lafitte, Puchner, & Jannasch, 2005).

Antibacterial Activity

Compounds with structural similarities to 4-(Fluorosulfonyl)-2-methylbenzoic acid have been studied for their antibacterial activities. Specifically, sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated effective antibacterial properties against rice bacterial leaf blight (Shi, Li, Wang, Gao, Wu, Song, & Hu, 2015).

SuFEx Chemistry in Drug Discovery

Aryl fluorosulfate, including derivatives of 4-(Fluorosulfonyl)-2-methylbenzoic acid, has been incorporated into proteins for biochemical research and drug discovery. This approach allows the creation of covalent bonds in diverse proteins, expanding the potential for innovative drug development and biological research (Liu et al., 2021).

Mécanisme D'action

Mode of Action

4-(Fluorosulfonyl)-2-methylbenzoic acid interacts with its targets through a process known as covalent modification. As a sulfonyl fluoride, it possesses desirable electrophilicity that enables capture of context-specific amino acid reactivity . This allows the compound to bind to and modify specific amino acid residues in proteins, altering their function.

Biochemical Pathways

The exact biochemical pathways affected by 4-(Fluorosulfonyl)-2-methylbenzoic acid can vary depending on the specific proteins it targets. It’s known that sulfonyl fluorides can be used as probes to study various areas of research such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .

Pharmacokinetics

As a sulfonyl fluoride, it is known to possess a balance of biocompatibility (including aqueous stability) and protein reactivity , which suggests it may have favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 4-(Fluorosulfonyl)-2-methylbenzoic acid’s action depend on the specific proteins it targets and modifies. For example, it has been shown to cause time-dependent inactivation of certain isozymes .

Safety and Hazards

Orientations Futures

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method could potentially be further developed and optimized for various applications in the future .

Propriétés

IUPAC Name |

4-fluorosulfonyl-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWRRJFDXKCHRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Fluorosulfonyl)-2-methylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2569740.png)

![{2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]-6-ethoxyphenoxy}acetic acid](/img/structure/B2569742.png)

![3-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2569746.png)

![2-(2,4-dichlorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2569749.png)

![6-Benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2569750.png)

![[4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2569755.png)

![(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone](/img/structure/B2569759.png)

![2-[[2-(3-Methyl-2-methylimino-4-oxo-5-thiazolidinyl)-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B2569763.png)